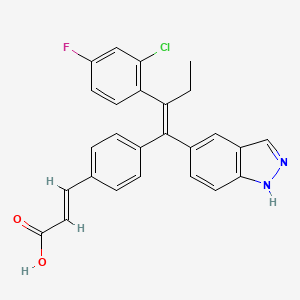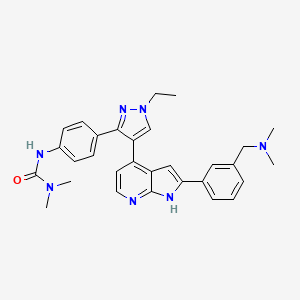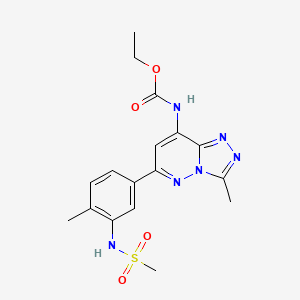
Bromosporin
Übersicht
Beschreibung
Bromosporin ist ein potenter Breitbandinhibitor von Bromodomenen, die Protein-Interaktionsmodule sind, die acetylierte Lysine an Histonen und Transkriptionsfaktoren erkennen. Bromodomenen spielen eine entscheidende Rolle bei der Regulation der Genexpression und der Chromatinbiologie. This compound hat sich als wertvolles Werkzeug in der wissenschaftlichen Forschung etabliert, da es mehrere Bromodomänen-enthaltende Proteine inhibieren kann, darunter BRD2, BRD3, BRD4 und BRDT .
Wissenschaftliche Forschungsanwendungen
Bromosporin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als chemische Sonde zur Untersuchung der Funktion von Bromodomenen und ihrer Rolle bei der Genregulation verwendet.
Biologie: In der Forschung zur Chromatinbiologie, Epigenetik und transkriptionellen Regulation eingesetzt.
Medizin: Auf seine potenziellen therapeutischen Anwendungen bei Krebs, HIV und entzündlichen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf Bromodomenen und verwandte Signalwege abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die Acetyl-Lysin-Bindungsstelle von Bromodomenen bindet und so ihre Interaktion mit acetylierten Histonen und Transkriptionsfaktoren hemmt. Diese Hemmung stört die Regulation der Genexpression und der Chromatinstruktur, was zu Veränderungen in zellulären Prozessen führt. This compound zielt auf mehrere Bromodomänen-enthaltende Proteine ab, darunter BRD2, BRD3, BRD4 und BRDT, die an verschiedenen biologischen Signalwegen beteiligt sind .
Wirkmechanismus
Target of Action
Bromosporine is a broad-spectrum bromodomain inhibitor that targets bromodomains (BRDs), including Bromo and Extra-Terminal (BET) proteins . BET proteins, such as BRD2, BRD3, BRD4, and BRDT, are key regulators of primary transcription response in diseases like leukemia . Bromosporine also targets the Bromodomain Plant Homeodomain (PHD) Finger Transcription Factor (BPTF), a component of the human Nucleosome Remodeling Factor (NURF) .
Mode of Action
Bromosporine interacts with its targets by recognizing and binding to acetylated lysine residues on histones and transcription factors . This interaction regulates gene expression and plays a pivotal role in chromatin biology . Bromosporine’s broad targeting of BRDs allows it to identify cellular processes and diseases where BRDs have a regulatory function .
Biochemical Pathways
Bromosporine affects various biochemical pathways. For instance, it has been shown to stimulate the Mitogen-Activated Protein Kinase pathway, which is targeted by selective BRAF inhibitors . This pathway plays a crucial role in regulating cell division and growth. By inhibiting BRDs, Bromosporine can influence these pathways and alter the transcriptional profiles of cells .
Pharmacokinetics
The pharmacokinetics of a drug molecule is crucial in determining its bioavailability and efficacy
Result of Action
Bromosporine has significant anti-tumor effects. It has been shown to produce strong antiproliferative activity in leukemic cell lines and patient-derived xenografts . Additionally, Bromosporine can cause marked DNA damage and cell-cycle arrest, resulting in the induction of apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bromosporine. Factors such as light, temperature, and pollution could potentially alter the DNA and gene expression, thereby influencing the effectiveness of Bromosporine . Moreover, the environment can affect the epigenetic mechanisms, including DNA methylation, which Bromosporine targets .
Biochemische Analyse
Biochemical Properties
Bromosporine interacts with a variety of bromodomains, including those in the bromodomain and extra-terminal (BET) family and non-BET bromodomains. It binds to the acetyl-lysine binding pocket of these bromodomains, inhibiting their interaction with acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of bromodomain-containing proteins to chromatin, thereby affecting gene expression .
Cellular Effects
Bromosporine has been shown to exert significant effects on various types of cells. In leukemic cell lines, bromosporine inhibits cell proliferation and induces apoptosis. It affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Bromosporine also influences gene expression by downregulating the expression of oncogenes such as c-Myc and other genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, bromosporine exerts its effects by binding to the acetyl-lysine binding pocket of bromodomains. This binding inhibits the interaction of bromodomains with acetylated lysine residues on histone tails, preventing the recruitment of bromodomain-containing proteins to chromatin. This disruption of chromatin binding leads to changes in gene expression, including the downregulation of oncogenes and other genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bromosporine have been observed to change over time. Bromosporine is relatively stable and maintains its inhibitory activity over extended periods. Prolonged exposure to bromosporine can lead to the development of resistance in some cell lines. Long-term studies have shown that bromosporine can have lasting effects on cellular function, including sustained changes in gene expression and cell signaling pathways .
Dosage Effects in Animal Models
The effects of bromosporine vary with different dosages in animal models. At low doses, bromosporine has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity. At high doses, bromosporine can cause adverse effects, including hepatotoxicity and immunosuppression. Threshold effects have been observed, with higher doses leading to more pronounced effects on tumor growth and inflammation .
Metabolic Pathways
Bromosporine is involved in several metabolic pathways, including those related to the metabolism of acetylated lysine residues. It interacts with enzymes such as histone acetyltransferases and histone deacetylases, which regulate the acetylation and deacetylation of lysine residues on histone tails. Bromosporine also affects metabolic flux and metabolite levels by altering the expression of genes involved in metabolism .
Transport and Distribution
Within cells and tissues, bromosporine is transported and distributed through interactions with transporters and binding proteins. It is taken up by cells via passive diffusion and is distributed to various cellular compartments, including the nucleus. Bromosporine’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
Bromosporine is primarily localized in the nucleus, where it exerts its effects on chromatin and gene expression. It is directed to the nucleus by targeting signals and post-translational modifications that facilitate its nuclear localization. Bromosporine’s activity and function are closely tied to its subcellular localization, as its primary targets are nuclear bromodomains .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bromosporin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Einführung von Bromatomen in die Molekülstruktur beinhalten. Der Syntheseweg beinhaltet typischerweise die Verwendung von Bromierungsmitteln wie Brom oder N-Bromsuccinimid (NBS) unter kontrollierten Bedingungen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und Reaktionszeit, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu erzielen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs, um große Mengen der Verbindung herzustellen. Dieser Prozess erfordert eine sorgfältige Optimierung der Reaktionsbedingungen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. Chromatographie, ist unerlässlich, um this compound mit hoher Reinheit zu erhalten, die für Forschungs- und industrielle Anwendungen geeignet ist .
Analyse Chemischer Reaktionen
Reaktionstypen
Bromosporin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei kontrollierten Temperaturen durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden normalerweise in wasserfreien Lösungsmitteln unter Inertatmosphäre durchgeführt.
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zu bromierten Chinonen führen, während die Reduktion bromierte Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können zur Bildung verschiedener this compound-Derivate mit unterschiedlichen funktionellen Gruppen führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JQ1: Ein selektiver Inhibitor von BRD4 mit ähnlichen Bromodomänen-Bindungseigenschaften.
I-BET762: Ein weiterer Bromodomänen-Inhibitor, der auf BRD2, BRD3 und BRD4 abzielt.
PFI-1: Ein selektiver Inhibitor von BRD4 mit einer anderen chemischen Struktur im Vergleich zu Bromosporin.
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner Breitbandhemmung mehrerer Bromodomänen-enthaltener Proteine, was es zu einem wertvollen Werkzeug für die Untersuchung der verschiedenen Rollen von Bromodomenen bei der Genregulation und bei Krankheiten macht. Seine Fähigkeit, latentes HIV-1 zu reaktivieren, und potenzielle therapeutische Anwendungen bei Krebs und entzündlichen Erkrankungen unterstreichen seine Bedeutung in der wissenschaftlichen Forschung .
Eigenschaften
IUPAC Name |
ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBRROMMFMPJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Bromosporine binds to bromodomains, which are protein interaction modules recognizing acetylated lysine residues. While it exhibits broad bromodomain binding affinity, studies have shown its primary cellular effects stem from targeting the BET (bromodomain and extra-terminal) family of proteins, particularly BRD4 [, , ]. This binding disrupts the interaction of BET proteins with acetylated histones, ultimately leading to transcriptional downregulation of key genes involved in cell proliferation and survival, including MYC [, ]. This often translates to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer models [, , ].
ANone: While the provided abstracts do not detail the molecular formula, weight, or spectroscopic data for bromosporine, several entries in the provided list link to crystal structures of bromosporine in complex with various bromodomains [12-20]. These structures provide valuable insights into the binding mode of bromosporine and can be used for further computational studies.
ANone: The provided research papers focus on the biological activity and molecular mechanisms of bromosporine. Information regarding its material compatibility and stability under different conditions is not included in these studies.
ANone: Bromosporine is typically characterized as a bromodomain inhibitor, meaning it binds to bromodomains and disrupts their function rather than acting as a catalyst in a chemical reaction. Therefore, information regarding catalytic properties, reaction mechanisms, or selectivity for specific chemical reactions is not provided in the given research papers.
A: One study employed computational simulations to study the binding characteristics of bromosporine-based bivalent ligands []. This approach helped determine apparent affinities, dissociation microconstants, and other microscopic details for various protein-ligand complexes, providing a deeper understanding of multivalent interactions.
A: The provided research primarily focuses on bromosporine as a single chemical entity. While one study investigates bivalent bromosporine-based ligands [], information about specific structure-activity relationships stemming from modifying the bromosporine scaffold itself is not included.
ANone: The research papers primarily focus on the biological activity and therapeutic potential of bromosporine. Details regarding its stability under various conditions, formulation strategies to improve stability, solubility, or bioavailability are not provided.
ANone: The provided research articles concentrate on the biological aspects of bromosporine, and therefore do not delve into SHE regulations, risk minimization, or responsible practices associated with its handling or disposal.
ANone: While the provided research highlights the in vitro and in vivo effects of bromosporine, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is not included.
ANone: Bromosporine demonstrates significant in vitro and in vivo efficacy in various models:
- HIV Latency: It reactivates latent HIV-1 in latently infected cells, showing synergistic effects with prostratin or TNF-α [].
- Colorectal Cancer: It exhibits anti-proliferative effects and synergizes with 5-FU in colorectal cancer cells [].
- Melanoma: Bromosporine shows promise in treating distinct molecular subtypes of melanoma, overcoming treatment resistance in some cases [, ].
- Acute Myeloid Leukemia (AML): It impairs the clonogenic activity of various leukemic cell lines and reduces leukemia-initiating potential in vivo [].
- Breast Cancer: It inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in xenograft models of triple-negative and ER-positive breast cancer [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


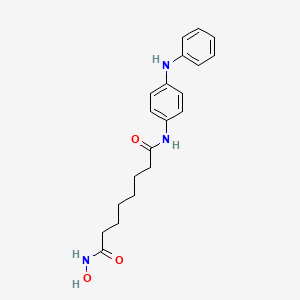


![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)

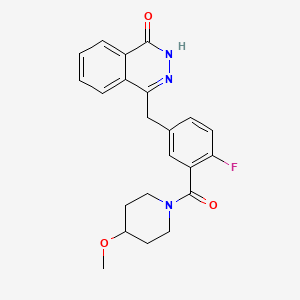
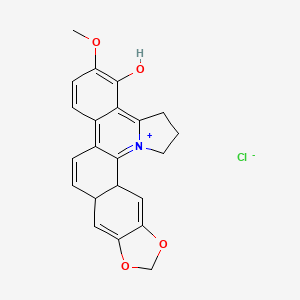
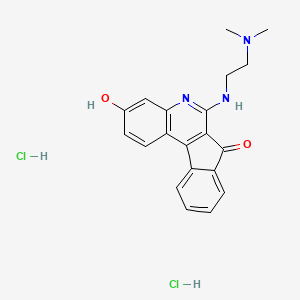

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

